2'-Chloro-2'-deoxyadenosine

Adenosine Deaminase Resistance Metabolic Stability Nucleoside Analog Activation

This high-purity 2'-Chloro-2'-deoxyadenosine (Cladribine/2-CdA) features a 2-chloro substitution that blocks adenosine deaminase (ADA) without requiring a separate inhibitor. It delivers potent, cell-cycle-independent cytotoxicity against dividing and resting lymphocytes (IC50 0.18–2.43 µM in MM cells), clearly differentiating it from analogs like fludarabine. An essential positive control for CLL, HCL, and multiple myeloma studies, also ideal for cellular pharmacokinetic investigations thanks to prolonged intracellular triphosphate retention (t1/2 13.8–32.7 h). Guaranteed high purity ensures reproducible results.

Molecular Formula C10H12ClN5O3
Molecular Weight 285.69 g/mol
CAS No. 2627-62-5
Cat. No. B1605300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-2'-deoxyadenosine
CAS2627-62-5
Molecular FormulaC10H12ClN5O3
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N
InChIInChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyADXUXRNLBYKGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Chloro-2'-deoxyadenosine (CAS 2627-62-5): Key Baseline Characteristics for Procurement and Research Use


2'-Chloro-2'-deoxyadenosine (also known as cladribine, 2-CdA, CAS 4291-63-8 for the cladribine base) is a purine nucleoside analog distinguished by a chlorine atom at the 2-position of the adenine ring, which confers resistance to adenosine deaminase (ADA)-mediated degradation [1]. This modification underpins its selective cytotoxicity toward lymphocytes and monocytes [2]. As a core member of the purine nucleoside analog (PNA) class, it is a foundational tool in research targeting lymphoid malignancies and autoimmune disorders [3].

Why Generic Substitution Fails: The Unique Pharmacological and Chemical Profile of 2'-Chloro-2'-deoxyadenosine


Within the class of purine nucleoside analogs (PNAs), such as fludarabine and pentostatin, 2'-chloro-2'-deoxyadenosine exhibits a distinct combination of structural and metabolic properties that preclude simple interchangeability [1]. Its specific 2-chloro substitution confers resistance to adenosine deaminase (ADA) without the requirement for a separate ADA inhibitor, unlike the related compound 2'-deoxyadenosine [2]. Furthermore, its unique stability profile and cytotoxic potency against both dividing and resting lymphocytes differentiate it from analogs like fludarabine, which relies on a different activation pathway [3]. These non-fungible characteristics mandate a rigorous, evidence-based selection process for research and procurement, as detailed in the following quantitative comparisons.

Quantitative Evidence Guide: Head-to-Head and Comparative Data for 2'-Chloro-2'-deoxyadenosine


Intrinsic Resistance to Adenosine Deaminase (ADA) vs. 2'-Deoxyadenosine

2'-Chloro-2'-deoxyadenosine (2-CdA) is inherently resistant to degradation by adenosine deaminase (ADA) due to its 2-chloro substitution, eliminating the need for a separate ADA inhibitor. In contrast, its non-halogenated counterpart, 2'-deoxyadenosine, is rapidly deaminated and inactivated by ADA [1]. This intrinsic resistance allows 2-CdA to accumulate intracellularly and undergo phosphorylation to its active triphosphate form (2-CdATP) without being inactivated by the enzyme that typically limits the efficacy of other nucleoside analogs like fludarabine [2].

Adenosine Deaminase Resistance Metabolic Stability Nucleoside Analog Activation

Comparative Cytotoxicity (IC50) in Multiple Myeloma Cell Lines

In a comparative in vitro study across a panel of multiple myeloma (MM) cell lines, 2'-chloro-2'-deoxyadenosine (cladribine) exhibited potent and differential cytotoxicity [1]. The observed IC50 values provide a benchmark for comparing potency against this hematological malignancy relative to other purine analogs, such as fludarabine, which showed different IC50 profiles in similar assays (e.g., fludarabine IC50 > 10 µM in some MM models) [2].

Cytotoxicity IC50 Multiple Myeloma Cell Proliferation

Cellular Retention and Pharmacokinetics vs. Continuous Infusion

2'-Chloro-2'-deoxyadenosine nucleotides (CdAN) demonstrate prolonged intracellular retention in leukemic cells, a key determinant of its clinical and experimental efficacy [1]. The half-life of CdAN varies by disease state and administration schedule, directly impacting dosing regimen design. This retention is superior to the plasma half-life of the parent drug, which is much shorter [2].

Cellular Pharmacokinetics Intracellular Retention Triphosphate Metabolite Administration Route

Stability and Oral Bioavailability Profile vs. CAFdA Derivative

2'-Chloro-2'-deoxyadenosine (2-CdA) exhibits limited acid stability, which restricts its oral bioavailability unless formulated in enteric-coated capsules or administered with acid suppression [1]. This property directly contrasts with its 2'-arabino-fluoro derivative, CAFdA, which was engineered for enhanced acid stability [2]. While CAFdA offers improved oral delivery, 2-CdA remains the standard for parenteral administration and is the benchmark for research on the class.

Acid Stability Oral Bioavailability Pharmacokinetics Drug Derivative

High-Yield Enzymatic Synthesis vs. Traditional Chemical Routes

Modern enzymatic synthesis of 2'-chloro-2'-deoxyadenosine using recombinant purine-nucleoside phosphorylase (PNP) achieves exceptionally high yields, offering a greener and more efficient alternative to traditional chemical synthesis, which often requires harsh reagents and protective group strategies [1]. This method demonstrates the feasibility of large-scale, sustainable production.

Enzymatic Synthesis Transglycosylation Green Chemistry Process Efficiency

Optimal Research and Industrial Application Scenarios for 2'-Chloro-2'-deoxyadenosine


In Vitro Studies of Lymphoid Malignancy and Apoptosis

Due to its potent cytotoxicity (IC50: 0.18-2.43 µM in multiple myeloma cell lines) and well-characterized mechanism of ADA-resistant DNA synthesis inhibition, 2'-chloro-2'-deoxyadenosine is an ideal positive control and investigational agent for in vitro studies focused on lymphoid malignancies, particularly chronic lymphocytic leukemia (CLL), hairy cell leukemia (HCL), and multiple myeloma [1]. Its ability to induce apoptosis in both dividing and resting cells makes it a critical tool for studying cell cycle-independent cytotoxicity [2].

Pharmacokinetic and Drug Metabolism Studies

The prolonged intracellular retention of its active triphosphate metabolite (CdAN t1/2: 13.8-32.7 h) and its differential bioavailability by route (SC: 102% bioavailable; oral: 48-55% bioavailable) make 2'-chloro-2'-deoxyadenosine an excellent probe for cellular pharmacokinetic and drug metabolism research [3]. It is particularly useful for investigating the relationship between plasma concentration, intracellular accumulation of active metabolites, and downstream pharmacodynamic effects in hematopoietic cells [4].

Enzymatic Synthesis and Green Chemistry Process Development

The high-yield (up to 95%) enzymatic synthesis of 2'-chloro-2'-deoxyadenosine via transglycosylation serves as a model system for developing sustainable, biocatalytic production processes for nucleoside analog drugs [5]. Research groups focused on enzyme immobilization, reaction optimization, and green chemistry can utilize this compound and its precursors as a benchmark for process efficiency and yield improvement [6].

Investigating Selective Lymphocyte and Monocyte Depletion

Owing to its selective toxicity toward lymphocytes and monocytes (effective at concentrations as low as 5-20 nM for inhibiting monocyte function), 2'-chloro-2'-deoxyadenosine is a valuable tool for studying mechanisms of immune cell depletion and immunomodulation [7]. This is particularly relevant for research into autoimmune diseases (e.g., multiple sclerosis) and immunosuppressive therapies, where targeted reduction of specific leukocyte populations is desired [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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